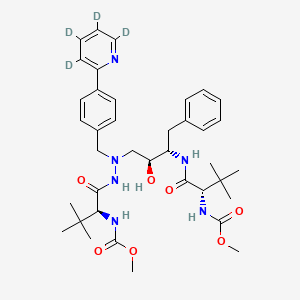

Atazanavir-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C38H52N6O7 |

|---|---|

Molecular Weight |

708.9 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i12D,13D,16D,21D |

InChI Key |

AXRYRYVKAWYZBR-PWYFUCSWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C2=CC=C(C=C2)CN(C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Origin of Product |

United States |

Academic Rationale for Deuterium Labeling in Contemporary Chemical and Pharmaceutical Sciences

Deuterium (B1214612) labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in modern chemical and pharmaceutical sciences. musechem.comassumption.edu This seemingly subtle modification can have profound effects on a molecule's properties and behavior, providing researchers with valuable tools for a variety of applications. assumption.edumdpi.com

The primary scientific principle behind the utility of deuterium labeling is the kinetic isotope effect (KIE). musechem.com The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.commdpi.com As a result, breaking a C-D bond requires more energy, leading to a slower reaction rate for processes that involve the cleavage of this bond. mdpi.com This effect is particularly relevant in drug metabolism, where enzymes, such as the cytochrome P450 family, often catalyze the oxidation of C-H bonds as a key step in breaking down a drug for excretion. acs.org By strategically placing deuterium atoms at metabolically vulnerable positions on a drug molecule, researchers can slow down its metabolism. musechem.com This can lead to several desirable outcomes, including:

Increased drug half-life and exposure: A slower rate of metabolism can prolong the time a drug remains active in the body. researchgate.net

Reduced formation of toxic metabolites: In some cases, drug metabolism can lead to the formation of harmful byproducts. Deuteration can help to "shunt" metabolism away from these toxic pathways. researchgate.net

Improved oral bioavailability: By reducing the "first-pass effect," where a significant portion of a drug is metabolized in the liver before reaching systemic circulation, deuterium labeling can increase the amount of active drug that enters the bloodstream after oral administration.

Beyond modulating metabolic stability, deuterated compounds serve a critical role as internal standards in analytical chemistry, particularly in mass spectrometry-based techniques. clearsynth.comscioninstruments.com Because a deuterated analog is chemically almost identical to the non-labeled compound (the analyte), it behaves similarly during sample preparation and analysis. scioninstruments.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. clearsynth.com This enables highly accurate and precise quantification of the analyte in complex biological matrices like plasma or tissue, as the internal standard helps to correct for variations in sample processing and instrument response. clearsynth.comscispace.com

Q & A

Q. How can researchers design experiments to isolate isotopic effects of deuterium in this compound from confounding variables like transporter-mediated uptake?

- Methodological Answer : Use a dual-radiolabeled (³H/¹⁴C) study design in Caco-2 cells or transfected HEK293 models. Compare apical-to-basal flux ratios of this compound vs. non-deuterated analogs under P-gp/BCRP inhibition (e.g., verapamil). Apply multivariate regression to partition isotopic vs. transporter effects (R<sup>2</sup> >0.9) .

- Contradiction Management : If conflicting data arise (e.g., paradoxical increases in efflux), re-evaluate deuterium positioning (C-2 vs. C-3) using X-ray crystallography or NMR to confirm structural integrity .

Q. What strategies reconcile contradictory findings between in vitro and in vivo studies on this compound’s plasma protein binding (PPB)?

- Methodological Answer : Perform equilibrium dialysis under physiological temperature (37°C) and pH (7.4) with isotonic buffers. Compare PPB in species-matched plasma (human vs. rodent) to identify interspecies variability. Use mechanistic PK/PD modeling (e.g., Simcyp) to extrapolate in vitro PPB to in vivo free fractions .

- Critical Analysis : If in vivo PPB exceeds in vitro predictions (e.g., >95% vs. 88%), investigate non-specific tissue binding or metabolite interference via ultracentrifugation and metabolite profiling .

Experimental Design & Data Contradiction Analysis

Q. How should researchers optimize dose-ranging studies for this compound to balance deuterium’s metabolic benefits against potential toxicity?

- Methodological Answer : Implement a 3+3 escalation design in Sprague-Dawley rats, monitoring AUC0–24 and liver enzyme (ALT/AST) levels. Use Hill equation modeling to define EC50 for antiviral efficacy vs. hepatotoxicity thresholds. Apply Bayesian criteria for early termination if hepatotoxicity exceeds 2× baseline .

- Conflict Resolution : If efficacy-toxicity margins overlap, conduct deuterium positional scanning (DPS) to identify safer deuteration sites .

Q. What statistical approaches are robust for analyzing nonlinear pharmacokinetics (PK) of this compound in heterogeneous patient populations?

- Methodological Answer : Use non-compartmental analysis (NCA) for initial AUC/Cmax estimates, followed by population PK (PopPK) modeling (e.g., NONMEM) with covariates (e.g., CYP3A5 genotype, albumin levels). Apply likelihood ratio tests (LRTs) to identify significant covariates (p <0.001) .

- Advanced Validation : Bootstrap resampling (n=1000) to confirm parameter identifiability and visual predictive checks (VPCs) for model robustness .

Ethical and Reporting Standards

Q. How should researchers disclose deuterium-related stability risks in this compound preclinical studies to meet journal ethical guidelines?

- Methodological Answer : Include a dedicated "Isotopic Stability" section in materials and methods, detailing storage conditions (-80°C vs. ambient), lyophilization cycles, and HPLC purity checks (>98%). Reference FDA guidance on deuterated drugs (2023) and ICH M7(R2) for impurity thresholds .

- Transparency : Use CONSORT-like checklists for animal studies to report attrition rates and protocol deviations (e.g., >10% sample loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.